4-Bromo-3-fluoropyridine hydrochloride
Overview
Description
4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative characterized by the presence of bromine and fluorine atoms at the 4th and 3rd positions, respectively. This compound is known for its utility in various chemical, biological, and industrial applications due to its unique chemical properties.
Mechanism of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , and they have found applications in fields such as medicine and agriculture . For instance, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
In terms of synthesis, 4-Bromo-3-fluoropyridine can be prepared through various methods, including the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-fluoropyridine hydrochloride typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of pyridine using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
4-Bromo-3-fluoropyridine hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications span across chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: Its reactivity makes it valuable in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromopyridine
3-Fluoropyridine
4-Chloropyridine
2-Fluoropyridine
3-Bromopyridine
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Properties
IUPAC Name |
4-bromo-3-fluoropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSNDHTUFCXSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657726 | |
Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-44-5 | |
Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluoropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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